molecular formula C8H6ClNO4 B1455199 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid CAS No. 1305325-09-0

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

Cat. No.: B1455199
CAS No.: 1305325-09-0
M. Wt: 215.59 g/mol
InChI Key: FWDUNOBUPRBJMW-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS 1305325-09-0) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C8H6ClNO4 and a molecular weight of 215.59 g/mol, serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery . Its structure incorporates both a dioxane ring fused to a chlorinated pyridine core and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules, such as its methyl ester derivative (CAS 1346447-13-9) . Researchers utilize this compound in areas like kinase inhibitor research and the development of novel therapeutic agents. The carboxylic acid group allows for further derivatization through amide bond formation or esterification, while the chlorine atom offers a site for metal-catalyzed cross-coupling reactions. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Proper safety procedures must be followed during handling.

Properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDUNOBUPRBJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

Commonly used starting materials include substituted pyridines or pyridine derivatives that allow for ring fusion and functional group transformations. Precursors often contain hydroxyl groups or halides that facilitate the formation of the dioxino ring through cyclization.

Formation of the 1,4-Dioxino Ring

The 1,4-dioxino ring is typically formed by intramolecular cyclization involving vicinal diols or hydroxyalkoxy substituents on the pyridine ring. This can be achieved by:

  • Reacting a 2,3-dihydroxy pyridine derivative with an appropriate dihalide or dialkylating agent under basic conditions to close the 1,4-dioxino ring.
  • Using acid catalysis or dehydrating agents to promote cyclization.

Installation of the Carboxylic Acid Group

The carboxylic acid group at the 8-position is introduced by:

  • Oxidation of a methyl or aldehyde substituent at the 8-position using strong oxidants such as potassium permanganate or chromium-based reagents.
  • Direct carboxylation of a suitable intermediate via lithiation and carbonation using carbon dioxide under low temperature.

Representative Synthesis Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation 7-chloropyridine derivative Chlorinated pyridine nucleus
2 Formation of diol intermediate Hydroxylation or substitution reactions Introduction of hydroxy groups at 2,3-positions
3 Cyclization Base-catalyzed intramolecular cyclization Formation of 1,4-dioxino ring fused to pyridine
4 Carboxyl group introduction Oxidation or lithiation/carboxylation Installation of carboxylic acid at 8-position

Research Findings and Data

Due to the specialized nature of this compound, detailed experimental procedures are typically found in proprietary or patent literature rather than open literature. However, the following general observations are noted from available chemical supplier data and related heterocyclic synthesis research:

  • The compound has a molecular weight of 215.59 g/mol with formula C₈H₆ClNO₄, indicating moderate molecular complexity.
  • Purity and yield depend significantly on the control of cyclization and halogenation steps to avoid side reactions.
  • The stability of the 1,4-dioxino ring under acidic and basic conditions is crucial for successful synthesis and requires mild reaction conditions.
  • The carboxylic acid group can be sensitive to decarboxylation at elevated temperatures, so purification is often done under controlled temperature.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Notes
Starting materials Chlorinated pyridine derivatives, diols
Cyclization conditions Base catalysis (e.g., K₂CO₃), mild heating
Halogenation reagents N-Chlorosuccinimide, thionyl chloride
Carboxylation methods Oxidation (KMnO₄), lithiation with n-BuLi + CO₂
Solvents Polar aprotic solvents (e.g., DMF, DMSO), alcohols
Temperature Generally 0–80 °C depending on step
Purification techniques Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity: Research indicates that derivatives of pyridine compounds can possess antibacterial and antifungal properties.
  • Anticancer Properties: Some studies suggest that the structural components of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid may contribute to anticancer effects by inducing apoptosis in cancer cells.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods involving the modification of existing pyridine derivatives. The presence of the dioxin structure allows for unique reactivity patterns that can be exploited in synthetic organic chemistry.

Biochemical Interactions

Research into the interaction of this compound with biological macromolecules (like proteins and nucleic acids) is ongoing. Understanding these interactions can lead to insights into its mechanism of action and therapeutic potential.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research

In another study focused on cancer therapeutics, researchers explored the effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates in tested cancer cells.

Summary Table of Applications

Application AreaDescriptionReferences
PharmacologyPotential anti-inflammatory and analgesic properties
Antimicrobial ActivityEfficacy against bacterial strains such as E. coli and Staphylococcus aureus
Anticancer PropertiesInduction of apoptosis in human cancer cell lines
Synthetic ChemistryVarious synthetic routes utilizing the unique structural features

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dioxin moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Table 1: Substituent Variations in Key Derivatives
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid 1305325-09-0 C₈H₆ClNO₄ Cl (7), COOH (8) 215.59 High polarity due to COOH; acidic (pKa ~2-3)
7-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine-8-methanol 1346447-14-0 C₈H₈ClNO₃ Cl (7), CH₂OH (8) 201.61 Hydrophilic hydroxymethyl group; potential for oxidation to aldehyde/acid
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1305324-52-0 C₇H₅ClINO₂ Cl (7), I (8) 297.48 Heavy halogen (I) increases molecular weight; potential for Suzuki coupling
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate - C₉H₈ClNO₄ Cl (7), COOCH₃ (8) 229.62 Esterification reduces acidity; enhanced lipophilicity
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 1305324-82-6 C₈H₈ClNO₂ Cl (7), CH₃ (8) 185.61 Nonpolar methyl group; predicted pKa ~3.41 (weakly acidic)

Positional Isomerism

Table 2: Carboxylic Acid Positional Isomers
Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Key Differences
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid 1228665-94-8 C₈H₇NO₄ COOH (8) 181.15 No chlorine; lower molecular weight; reduced electrophilicity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid 1256818-31-1 C₈H₇NO₄ COOH (7) 181.15 Carboxylic acid at position 7 alters electronic distribution and hydrogen-bonding potential

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (target compound) exhibits higher water solubility compared to its methyl ester or methyl-substituted analogs due to ionizable COOH.
  • The hydroxymethyl analog (CAS 1346447-14-0) can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Biological Activity

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₆ClNO₄
  • Molecular Weight : 215.59 g/mol
  • CAS Number : 1305325-09-0

Antimicrobial Properties

Research indicates that derivatives of the dioxino-pyridine structure exhibit significant antimicrobial activity. For instance, compounds similar to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the dioxino and pyridine rings influence antibacterial potency .

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs possess anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as AKT/mTOR and the induction of oxidative stress .

Neuroprotective Effects

There is emerging evidence that compounds like 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine may exhibit neuroprotective properties. In vitro studies indicate that these compounds can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of pyridobenzothiazine derivatives and evaluated their antibacterial activity. The findings indicated that modifications similar to those found in 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine could enhance antimicrobial efficacy .
  • Anticancer Activity : In a study involving various pyridine derivatives, it was found that certain compounds significantly reduced glioma cell viability through multiple mechanisms including cell cycle arrest and induction of necroptosis .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress in neuronal cells

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-component condensation reactions using precursors such as 2-aminopyridine-3-carboxylic acid derivatives and aromatic aldehydes in ethanol. Key optimization steps include:
  • Solvent selection : Ethanol promotes high yields due to its polarity and ability to stabilize intermediates .
  • Catalyst use : Triethylamine enhances nucleophilic substitution efficiency in cyclocondensation reactions .
  • Temperature control : Reactions performed at 70–80°C for 24–72 hours improve cyclization and reduce side products .
    Post-synthesis purification via recrystallization or column chromatography ensures ≥98% purity, as validated by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H-NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 8.71 ppm for pyridine rings, cyclopropyl protons at δ 1.12–0.84 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 525 for derivatives) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
    Cross-validation with elemental analysis ensures structural integrity .

Q. What role do substituents (e.g., chloro, carboxylic acid) play in the compound’s reactivity?

  • Methodological Answer :
  • The chloro group at position 7 enhances electrophilic substitution reactivity, facilitating further functionalization (e.g., amination) .
  • The carboxylic acid group at position 8 enables salt formation (e.g., sodium salts for improved solubility) and serves as a handle for conjugation with bioactive moieties .
  • Steric effects from the dihydro-[1,4]dioxino ring influence regioselectivity in reactions with α-acetyl-N-arylhydrazonoyl chlorides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial potency?

  • Methodological Answer :
  • Modify the pyridine core : Introducing fluoro or nitro groups at position 6/8 (as in fluoroquinolone analogs) improves DNA gyrase inhibition .
  • Vary the dihydro-[1,4]dioxino moiety : Substituting with pyridin-4-ylthio groups (e.g., in clinafloxacin derivatives) enhances cellular permeability and target affinity .
  • Evaluate substituent effects : Use in vitro MIC assays against S. aureus and E. coli to correlate substituent size/charge with activity .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reaction condition audit : Compare solvent purity, catalyst loadings, and temperature gradients across studies (e.g., K₂CO₃ vs. Cs₂CO₃ in hydrolysis steps) .
  • Analytical cross-check : Replicate NMR experiments in deuterated DMSO to confirm peak assignments and rule out solvent artifacts .
  • Intermediate characterization : Isolate and analyze key intermediates (e.g., 7-azido-8-nitroquinoline) to identify yield-limiting steps .

Q. What strategies mitigate challenges in synthesizing tricyclic analogs of this compound?

  • Methodological Answer :
  • Lactamization optimization : Use polyphosphoric acid (PPA) as a catalyst for cyclization of 8-amino-7-substituted dihydroquinoline precursors .
  • Protecting group chemistry : Temporarily protect the carboxylic acid group with ethyl esters to prevent side reactions during cyclocondensation .
  • High-throughput screening : Test solvent systems (e.g., DMF vs. 1,4-dioxane) to improve site selectivity in pyrido[2,3-f]quinoxaline formation .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to predict affinity for the ATP-binding pocket .
  • DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic attack (e.g., C-7 chloro group) .
  • MD simulations : Model solvation effects in aqueous ethanol to optimize pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

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